4-Vinylbenzyl hexafluoroisopropyl ether

Description

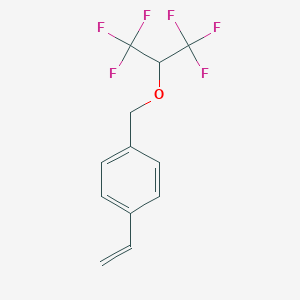

Structure

2D Structure

3D Structure

Properties

CAS No. |

111158-92-0 |

|---|---|

Molecular Formula |

C12H10F6O |

Molecular Weight |

284.20 g/mol |

IUPAC Name |

1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |

InChI |

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |

InChI Key |

CLSJJYHEGNASDC-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Polymerization Dynamics and Mechanistic Investigations of 4 Vinylbenzyl Hexafluoroisopropyl Ether

Copolymerization Strategies and Architectures

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into a single polymer chain. The inclusion of fluorinated monomers like 4-Vinylbenzyl hexafluoroisopropyl ether is often motivated by the desire to impart properties such as low dielectric constant, hydrophobicity, and thermal stability.

Binary and Ternary Copolymerizations with Other Styrenic and Fluorinated Comonomers

Specific data on the binary or ternary copolymerization of this compound with other styrenic and fluorinated comonomers, including reactivity ratios, is not available in the reviewed literature. In general, the copolymerization behavior of styrenic monomers is well-documented. For instance, the reactivity ratios for the copolymerization of styrene (B11656) with other styrenic monomers can be influenced by the electronic and steric nature of the substituents on the aromatic ring. It is known that electron-donating groups can increase the reactivity of the styrene monomer.

In the context of fluorinated monomers, studies on the copolymerization of other fluorinated styrene derivatives exist. For example, research on tetrafluorophenylene-containing vinylbenzyl ether-terminated oligo(2,6-dimethyl-1,4-phenylene ether) highlights the interest in such monomers for applications in high-frequency communication due to their potential for low dielectric constants. acs.org The reactivity of fluorinated monomers in copolymerization can be significantly different from their non-fluorinated counterparts, and a detailed study would be required to determine the specific reactivity ratios for this compound with various comonomers.

Synthesis of Block Copolymers via Sequential Monomer Addition

The synthesis of block copolymers by sequential monomer addition is a common technique, particularly with living polymerization methods such as anionic polymerization or controlled radical polymerization (e.g., ATRP, RAFT). These methods allow for the controlled, sequential addition of different monomers to a growing polymer chain, resulting in well-defined block architectures.

While there are numerous examples of block copolymers synthesized from styrenic and fluorinated monomers, no specific literature detailing the synthesis of block copolymers containing a poly(this compound) block via sequential monomer addition was found. The successful synthesis of such block copolymers would depend on the ability to achieve a living or controlled polymerization of this compound and the compatibility of the polymerization conditions with the other monomers in the desired block sequence.

Graft Copolymerization Techniques for Functionalized Poly(this compound) Derivatives

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. They can be synthesized through "grafting from," "grafting to," or "grafting through" methods. The "grafting from" approach, for instance, involves initiating the polymerization of a second monomer from active sites along the backbone of the first polymer.

Specific examples of graft copolymerization involving poly(this compound) as either the backbone or the grafted side chain are not described in the available literature. However, studies on the grafting of poly(vinylbenzyl chloride) with other polymers are common, often utilizing the reactive benzylic chloride group to initiate grafting. researchgate.netnih.gov One could speculate that a similar strategy might be applicable if a suitable initiating or reactive site could be incorporated into the poly(this compound) structure.

Polymerization Mechanism Elucidation and Kinetic Modeling

Understanding the polymerization mechanism and having a robust kinetic model are crucial for controlling the polymerization process and the final properties of the polymer. For styrenic monomers, free-radical polymerization is a common method, and its kinetics have been extensively studied. scielo.brresearchgate.netfrontiersin.org The polymerization rate is typically dependent on the monomer and initiator concentrations, as well as temperature.

There is no specific research available on the elucidation of the polymerization mechanism or kinetic modeling for the homopolymerization of this compound. Such a study would involve determining the rate constants for initiation, propagation, and termination, as well as investigating the effects of various reaction parameters on the polymerization rate and the molecular weight of the resulting polymer. Given the structure of the monomer, both radical and potentially cationic polymerization mechanisms could be explored. The presence of the electron-withdrawing hexafluoroisopropyl group might influence the reactivity of the vinyl group and the stability of any radical or cationic intermediates.

Structure–performance Relationships of Polymers Derived from 4 Vinylbenzyl Hexafluoroisopropyl Ether

Influence of Monomer Structure on Macromolecular Architecture and Morphology

The steric hindrance introduced by the voluminous hexafluoroisopropyl groups can influence the polymer chain's ability to pack efficiently. This often leads to an amorphous morphology, characterized by a lack of long-range order. This amorphous nature is a direct consequence of the restricted chain mobility and the irregular arrangement of the polymer chains, preventing the formation of crystalline domains. The specific morphology of polymers derived from 4-vinylbenzyl chloride, a related monomer, has been shown to be influenced by the polymerization conditions and the presence of porogenic solvents, leading to materials with interconnected cellular structures. While direct studies on the morphology of poly(4-Vinylbenzyl hexafluoroisopropyl ether) are limited, the significant size of the fluorinated side group is expected to be a dominant factor in creating a polymer with a high free volume.

Impact of Fluorination on Polymer Properties

The incorporation of fluorine atoms, particularly in the form of the hexafluoroisopropyl group, has a profound impact on the physicochemical properties of the resulting polymer. This is primarily due to the unique characteristics of the carbon-fluorine bond, which is highly polar and exceptionally strong.

Role of Hexafluoroisopropyl Groups in Modulating Interfacial and Surface Characteristics

The presence of hexafluoroisopropyl groups significantly lowers the surface energy of the polymer. Fluorocarbon polymers are known for their low coefficients of friction and their inability to be "wetted" by either hydrophilic or hydrophobic materials. This is attributed to the low polarizability of the C-F bond and the shielding effect of the fluorine atoms, which minimizes intermolecular interactions at the surface. Consequently, polymers derived from this compound are expected to exhibit high hydrophobicity, repelling water and other polar liquids.

The surface energy of a polymer is a critical factor in a wide range of applications, including coatings, adhesion, and biocompatibility. The low surface energy imparted by the hexafluoroisopropyl groups makes these polymers suitable for applications requiring non-stick, anti-fouling, or water-repellent surfaces.

Table 1: Comparison of Surface Energy for Various Polymers

| Polymer | Surface Energy (dynes/cm) |

|---|---|

| Polypropylene | 30 |

| Polystyrene | 34 |

| Polymethylmethacrylate | 41 |

| Polyethylene terephthalate | 42 |

| Expected range for Fluorinated Poly(vinylbenzyl ethers) | < 30 |

Note: The surface energy for fluorinated poly(vinylbenzyl ethers) is an expected range based on the known effects of fluorination on other polymer systems.

Correlation with Thermal Stability and Glass Transition Behavior in Fluorinated Poly(vinylbenzyl ethers)

The glass transition temperature (Tg) is another critical thermal property that is significantly influenced by the monomer structure. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the hexafluoroisopropyl group is expected to restrict the rotational freedom of the polymer backbone. This increased chain rigidity generally leads to a higher glass transition temperature. For instance, the introduction of bulky side groups in other polymer systems has been shown to increase the Tg. Differential scanning calorimetry (DSC) is the primary technique used to measure the glass transition temperature of polymers.

Engineering of Dielectric Properties for Electronic Applications

One of the most promising areas of application for polymers derived from this compound is in the field of electronics, particularly as low-dielectric constant (low-k) materials. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. In high-frequency applications, such as in microprocessors and communication devices, materials with a low dielectric constant are essential to minimize signal delay, reduce power consumption, and prevent cross-talk between adjacent conductors.

Reduction of Dielectric Constant and Dissipation Factor in Fluorinated Poly(vinylbenzyl ethers)

The incorporation of fluorine is a well-established strategy for lowering the dielectric constant of polymers. This effect stems from two main factors. Firstly, the high electronegativity of fluorine atoms leads to a low electronic polarizability of the C-F bond. Secondly, the bulky nature of the hexafluoroisopropyl group increases the free volume within the polymer matrix. This increased free volume reduces the density of polarizable groups per unit volume, further contributing to a lower dielectric constant.

The dissipation factor (or tan δ) is a measure of the energy loss of a dielectric material. For high-frequency applications, a low dissipation factor is as crucial as a low dielectric constant. Fluorinated polymers generally exhibit low dissipation factors due to the reduced mobility of polar groups and lower moisture absorption.

Table 2: Dielectric Properties of Selected Polymers at 1 MHz

| Polymer | Dielectric Constant (k) | Dissipation Factor (tan δ) |

|---|---|---|

| Poly(vinyl chloride) | ~3.0 - 4.0 | ~0.010 - 0.020 |

| Poly(4-vinylphenol) | ~4.0 - 5.0 | ~0.010 - 0.030 |

| Expected range for Fluorinated Poly(vinylbenzyl ethers) | < 2.5 | < 0.01 |

Note: The dielectric properties for fluorinated poly(vinylbenzyl ethers) are expected ranges based on the performance of other fluorinated polymers.

Material Design for High-Frequency Applications

The combination of a low dielectric constant and a low dissipation factor makes polymers derived from this compound highly attractive for high-frequency electronic applications. These materials can be used as insulating layers in integrated circuits, substrates for printed circuit boards, and encapsulants for electronic components. Their inherent hydrophobicity also contributes to the stability of their dielectric properties, as moisture absorption can significantly increase the dielectric constant and dissipation factor. The ability to tailor the polymer's properties through the strategic design of the monomer structure opens up possibilities for developing next-generation electronic materials with enhanced performance and reliability.

Advanced Applications in Materials Science and Engineering

Design and Fabrication of Self-Lubricating and Anti-Fouling Polymer Surfaces

Extensive searches of publicly available scientific literature did not yield specific research on the application of 4-Vinylbenzyl hexafluoroisopropyl ether in the design and fabrication of self-lubricating and anti-fouling polymer surfaces. The following subsections reflect this lack of specific data.

There is no direct evidence in the reviewed scientific literature of this compound being integrated into supramolecular polymer networks or coating formulations specifically for self-lubricating and anti-fouling purposes. While supramolecular chemistry is a known strategy for creating such functional surfaces, the role of this particular compound has not been documented in available research. researchgate.netreading.ac.uk

The mechanisms of liquid-repellency and adhesion resistance for surfaces are often linked to low surface energy and specific surface topographies. cam.ac.uk20.210.105nih.govmdpi.com Highly fluorinated moieties, such as the hexafluoroisopropyl group in this compound, are known to lower surface energy. However, specific studies detailing the mechanisms of liquid-repellency and adhesion resistance for polymers derived from this monomer could not be found in the public domain.

Utilization in Microelectronics and Optoelectronics

In contrast to surface applications, the utility of this compound and related structures is well-documented in the field of microelectronics and optoelectronics, where its unique properties are leveraged to enhance the performance of various components.

The hexafluoroisopropanol (HFIP) functional group, a key feature of this compound, has been shown to be highly effective in advanced photoresist formulations. The incorporation of HFIP-containing monomers into fluoropolymer photoresists offers a novel strategy for achieving ultra-high sensitivity in lithographic processes. mdpi.com

The strong electrophilic nature of the HFIP group, amplified by the electron-withdrawing effect of the fluorine atoms, significantly increases the acidity of the photoresist upon exposure to radiation. mdpi.com This enhanced acidity facilitates imaging even without the use of conventional photoacid generators (PAGs). mdpi.com Research has demonstrated that HFIP can act as an acid-generating agent during exposure, a discovery that could expand the family of chemically amplified resists (CARs). mdpi.com

In electron beam lithography (EBL), photoresists formulated with HFIP-containing fluoropolymers have demonstrated superior patterning capabilities compared to conventional systems that rely on PAGs. mdpi.com These advanced photoresists have achieved high-resolution trench patterns of approximately 40 nm at remarkably low exposure doses, as low as 3 μC/cm². mdpi.com This represents a sensitivity enhancement of about tenfold compared to commercial systems. mdpi.com

The following table summarizes the lithographic performance of photoresists with and without HFIP-containing fluoropolymers.

| Photoresist Sample | Polymer Composition | PAG Addition | Optimized EBL Dose (μC/cm²) | Achieved Pattern Resolution |

| S01 | Non-fluorinated polymer | Yes | 52 | ~100 nm trench |

| S03 (HFIP-based) | Fluorinated polymer with HFIP | Yes | 7 | ~100 nm trench |

| S04 (HFIP-based) | Fluorinated polymer with HFIP | Yes | 3 | ~40 nm trench |

This data is based on findings from a study on HFIP-containing fluoropolymer photoresists and illustrates the significant improvement in sensitivity. mdpi.com

A comprehensive review of the scientific literature did not reveal specific studies on the use of polymers derived from this compound as the primary dielectric layer in organic thin-film transistors (OTFTs). While various polymeric materials are being investigated for this application to achieve low leakage and tunable dielectric properties, the specific performance of this compound in OTFTs is not documented. rsc.orgnih.govucla.eduresearchgate.netnorthwestern.edu

The vinylbenzyl ether moiety is a key component in the development of high-performance, low-dielectric thermosets for applications in high-frequency communication and electronics packaging. nih.govnih.gov Polymers with vinylbenzyl ether groups can be self-cured through the reactive vinyl groups to form cross-linked networks with desirable thermal and dielectric properties. nih.gov

For instance, a phosphinated poly(aryl ether) modified with vinylbenzyl ether moieties (P1-vbe) was self-cured to produce a thermoset with a high glass transition temperature (Tg) of 302 °C and a low dielectric constant of 2.64. researchgate.net Similarly, a 4-vinylbenzyl ether phenoxy-2,3,5,6-tetrafluorophenylene-terminated oligo(2,6-dimethyl-1,4-phenylene ether) (VT-OPE) resin, when cured, exhibited a lower dielectric constant (2.58 at 10 GHz) and dissipation factor (0.005 at 10 GHz) compared to a commercial vinylbenzyl ether-terminated resin. nih.gov

The table below compares the properties of different vinylbenzyl ether-based thermosets.

| Thermoset Material | Curing Method | Glass Transition Temperature (Tg) | Dielectric Constant (Dk) | Dissipation Factor (Df) |

| P1-vbe Thermoset | Self-cured | 302 °C | 2.64 | Not Specified |

| Cured OPE-2St (Commercial) | Self-cured | 229 °C | 2.75 (at 10 GHz) | 0.006 (at 10 GHz) |

| Cured VT-OPE | Self-cured | 242 °C | 2.58 (at 10 GHz) | 0.005 (at 10 GHz) |

This data highlights the excellent thermal and low-dielectric properties achievable with vinylbenzyl ether-based thermosets. nih.govnih.gov

Potential in Other Functional Polymer Systems

The unique molecular architecture of this compound, combining a polymerizable vinylbenzyl group with a bulky, highly fluorinated hexafluoroisopropyl ether moiety, suggests its potential for creating a new class of functional polymers. These polymers are anticipated to exhibit a valuable combination of properties, including high thermal stability, chemical resistance, low surface energy, and specific separation capabilities, making them attractive for advanced material applications.

The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing performance in membrane-based separations. acs.orgresearchgate.net Fluorinated polymers often exhibit superior thermal and chemical resistance, which is critical for long-term operation in aggressive environments. nih.govmdpi.com The presence of bulky fluorine-containing groups, such as the hexafluoroisopropyl group in this compound, can disrupt polymer chain packing, leading to an increase in fractional free volume (FFV). acs.org This increased free volume can enhance gas permeability, a key parameter in gas separation membranes. acs.orgresearchgate.net

Polymers containing hexafluoroisopropylidene groups are known for their high gas permeability and good selectivity for certain gas pairs. While specific permeability data for poly(this compound) is not extensively documented in publicly available literature, the expected properties can be inferred from related fluorinated polymers. For instance, fluorinated polyimides containing -CF3 groups demonstrate enhanced gas transport properties due to increased free volume and thermal stability. acs.org The low surface energy imparted by the fluorinated ether would also be beneficial in membrane distillation applications, providing a hydrophobic and chemically resistant surface. nih.gov

Table 1: Expected Performance Characteristics of Membranes Based on this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Gas Permeability | High | Increased fractional free volume from bulky -C(CF3)2- groups. acs.org |

| Chemical Resistance | Excellent | Strong C-F bonds and shielding effect of fluorine atoms. nih.govmdpi.com |

| Thermal Stability | High | Inherent stability of fluorinated polymers and the aromatic backbone. acs.orgmdpi.com |

| Hydrophobicity | High | Low surface energy due to high fluorine content. nih.gov |

| Selectivity | Application Dependent | Tunable by copolymerization with other monomers. |

This table is based on the expected properties derived from the chemical structure and data from analogous fluorinated polymers.

The vinylbenzyl group of this compound provides a reactive site for polymerization, enabling its use in the formulation of specialty coatings and adhesives. google.comresearchgate.net Upon curing, typically through free-radical polymerization, it can form a cross-linked network, resulting in a durable thermoset material. google.com The incorporation of the hexafluoroisopropyl ether group into the polymer matrix is expected to impart several desirable properties to the resulting coating or adhesive.

The high fluorine content would lead to low surface energy, resulting in coatings with excellent hydrophobicity and oleophobicity, making them resistant to wetting by water and oils. This is a highly sought-after characteristic for creating anti-fouling, anti-graffiti, and easy-to-clean surfaces. Furthermore, the inherent chemical inertness of fluorinated compounds would enhance the resistance of the coatings and adhesives to harsh chemicals, solvents, and environmental degradation. mdpi.com

The bulky nature of the hexafluoroisopropyl groups can also influence the mechanical properties of the cured material. While potentially increasing brittleness if used as a homopolymer, it can be copolymerized with other monomers to tailor properties such as flexibility, adhesion strength, and glass transition temperature. The synthesis of vinylbenzyl ethers via Williamson ether synthesis has been explored for creating crosslinking monomers in dental applications, highlighting the versatility of this class of compounds. researchgate.net

Table 2: Potential Properties of Coatings & Adhesives Derived from this compound

| Property | Potential Advantage | Underlying Structural Feature |

|---|---|---|

| Surface Energy | Low (Hydrophobic/Oleophobic) | High fluorine content from the hexafluoroisopropyl group. nih.gov |

| Chemical Resistance | High | Strong and stable C-F bonds. mdpi.com |

| Adhesion | Potentially tunable | Can be optimized through copolymerization. |

| Thermal Stability | High | Aromatic ring and fluorinated alkyl groups. acs.org |

| Crosslinking Density | Adjustable | Controllable via the vinylbenzyl functionality. google.com |

This table outlines the potential advantages based on the molecule's functional groups.

Emerging Research Directions and Future Outlook

Novel Synthetic Approaches for Diversified Architectures

Modern controlled polymerization techniques are pivotal in designing polymers with precisely defined architectures, moving beyond simple linear homopolymers. For monomers like 4-Vinylbenzyl hexafluoroisopropyl ether, these methods enable the creation of complex structures with tailored properties.

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for vinylbenzyl monomers. RAFT polymerization allows for the synthesis of well-defined random copolymers by incorporating monomers like vinylbenzyl chloride (VBC) with other monomers, such as methyl methacrylate. researchgate.net This approach offers excellent control over molecular weight and dispersity, and the resulting polymers can undergo post-polymerization modification. researchgate.net This methodology could be adapted to create block copolymers where one block contains the hexafluoroisopropyl ether functionality, imparting unique solubility and surface properties.

Hyper-Cross-Linked Polymers (HCPs): The vinylbenzyl group is an excellent precursor for creating high-surface-area, microporous materials. By adapting methods used for vinylbenzyl chloride (VBC), polymers of this compound can be hyper-cross-linked. This is typically achieved via a Friedel-Crafts alkylation reaction, which creates extensive methylene bridges between the aromatic rings, resulting in a rigid, nanoporous network. strath.ac.ukencyclopedia.pubstrath.ac.uk The incorporation of the bulky, fluorinated hexafluoroisopropyl groups within this structure is anticipated to influence the resulting porosity and surface chemistry significantly.

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the vinylbenzyl group, ROMP is a powerful tool for creating functional polymers from cyclic olefin monomers. researchgate.net Novel synthetic strategies could involve creating hybrid monomers that incorporate both a norbornene moiety (for ROMP) and the this compound structure. This would allow for the synthesis of polymers with unique backbones and highly functional side chains, combining the precise control of ROMP with the distinct properties of the fluorinated ether. researchgate.net20.210.105nih.govnih.gov

Table 1: Comparison of Advanced Synthetic Approaches

| Technique | Key Advantages | Resulting Architectures | Potential for 4-VBHFIPE |

|---|---|---|---|

| RAFT Polymerization | Excellent control over molecular weight and low dispersity; high tolerance for functional groups. researchgate.netethz.chrsc.org | Block copolymers, star polymers, gradient copolymers. | Creation of amphiphilic block copolymers with distinct fluorinated and non-fluorinated segments. |

| Hyper-cross-linking | Generates high specific surface area and permanent microporosity. strath.ac.uknih.gov | Rigid, porous 3D networks. | Development of advanced adsorbent materials or catalyst supports with unique surface properties. |

| ROMP (via hybrid monomer) | Fast polymerization rates; excellent functional group tolerance on the monomer. researchgate.net | Functional side-chain polymers, block copolymers. | Synthesis of novel polymer backbones with precisely placed fluorinated side chains for specialized applications. |

Advanced Characterization Techniques for Polymer Structure and Dynamics

A thorough understanding of the structure-property relationships in polymers derived from this compound requires a suite of advanced characterization techniques.

Inverse Gas Chromatography (IGC): IGC is a powerful method for determining the thermodynamic properties of polymers. For fluorinated polymers like poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA), IGC has been used to calculate solubility parameters, Flory-Huggins interaction parameters, and other thermodynamic sorption parameters. nih.govresearchgate.net This technique would be invaluable for assessing the surface energy and solvent compatibility of polymers made from this compound, which is critical for applications in coatings and separation membranes.

Mass Spectrometry Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is essential for the detailed structural analysis of polymers synthesized via controlled methods like RAFT. wpmucdn.com It provides precise information on molecular weight, dispersity, and, crucially, the fidelity of end-groups. nih.govrsc.orgresearchgate.netresearchgate.net This is vital for confirming the successful synthesis of well-defined block copolymers and for understanding any side reactions that may occur during polymerization. nih.govrsc.org

Spectroscopic and Thermal Analysis: A combination of Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Size Exclusion Chromatography (SEC) for molecular weight distribution, and thermal analyses like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the polymer's chemical structure, size, and thermal stability.

Table 2: Key Characterization Techniques and Insights Provided

| Technique | Property Measured | Importance for Fluoropolymers |

|---|---|---|

| Inverse Gas Chromatography (IGC) | Surface energy, solubility parameters, polymer-solvent interactions. nih.govdrdo.gov.inacs.org | Quantifies hydrophobicity/oleophobicity and predicts compatibility in blends and composites. |

| MALDI-TOF MS | Absolute molecular weight, end-group analysis, detection of side products. wpmucdn.comnih.gov | Confirms the success of controlled polymerization reactions and provides mechanistic insights. |

| Rheology | Viscoelastic properties, flow behavior. | Determines processability for applications like extrusion and coating. |

| Thermal Analysis (DSC, TGA) | Glass transition temperature, melting point, thermal decomposition temperature. | Defines the operational temperature range and material stability. |

Computational Modeling and Simulation for Predictive Design

Computational tools are increasingly used to accelerate the materials discovery process by predicting polymer properties before synthesis, saving significant time and resources. bris.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of polymers, such as density, glass transition temperature, and mechanical strength, based on the chemical structure of the monomer. controleng.com For polymers containing the bulky and highly polar C-F bonds of the hexafluoroisopropyl group, MD simulations can provide crucial insights into chain packing, conformational dynamics, and interactions with small molecules.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to understand reaction mechanisms, such as the thermal degradation pathways of fluoropolymers. aiche.org This knowledge is critical for designing polymers with enhanced thermal stability and for predicting their behavior under extreme conditions. Atomistic modeling can help predict chemical reaction pathways during thermal breakdown, providing insight where experimental analysis is challenging. aiche.org

Machine Learning (ML): ML algorithms can be trained on existing experimental data to build predictive models that link monomer structures to polymer properties. intellegens.comnih.govnih.gov This data-driven approach can rapidly screen vast libraries of potential polymer candidates to identify those with desired characteristics. controleng.com For a monomer like this compound, ML could be used to predict properties such as dielectric constant or refractive index for copolymers with varying compositions, guiding experimental efforts toward the most promising materials for optical or electronic applications. nih.gov

Sustainable Synthesis and Circular Economy Considerations in Fluoropolymer Development

The persistence of the carbon-fluorine bond presents both a key performance advantage and an environmental challenge. nih.gov Future research is heavily focused on integrating green chemistry principles and circular economy models into the lifecycle of fluoropolymers.

Sustainable Synthesis: A primary goal is to move away from traditional solvents. The use of supercritical carbon dioxide (scCO₂) as a polymerization medium for fluoropolymers is a leading green alternative. researchgate.netresearchgate.net Many fluorinated monomers and polymers exhibit high solubility in scCO₂, making it an effective and environmentally benign solvent that can replace halogenated hydrocarbons. researchgate.netresearchgate.netnih.govepa.govcmu.edu Another key development is the manufacturing of fluoropolymers without the use of fluorinated surfactants, which mitigates a significant source of environmental contamination associated with older production methods. plasticsengineering.org

Circular Economy and Recycling: The durability of fluoropolymers makes their end-of-life management critical. Research is focused on developing a circular economy for these materials. vtt.fi Key strategies include:

Chemical Recycling (Depolymerization): Designing polymers that can be chemically broken down into their constituent monomers is a major goal. While challenging for highly stable fluoropolymers, pyrolysis can be used to depolymerize materials like PTFE back to valuable monomers, which can then be used to produce virgin-quality polymer. plasticsengineering.orgresearchgate.netresearchgate.nettoxicdocs.org3m.com Researchers are exploring new polymer backbones, such as those containing ester linkages, that are more amenable to chemical degradation and recycling. k-online.com

Designing for Recyclability: Future monomer design, potentially including structures related to this compound, could incorporate cleavable linkages or functionalities that facilitate triggered depolymerization under specific conditions, enabling a closed-loop lifecycle. rsc.org

By integrating these emerging research directions, the development of polymers based on this compound can be guided by principles of high performance, precise structural control, and long-term sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.